molecular formula C6H16OSSi B084917 3-(Methoxydimethylsilyl)propanethiol CAS No. 14857-97-7

3-(Methoxydimethylsilyl)propanethiol

Cat. No.: B084917
CAS No.: 14857-97-7
M. Wt: 164.34 g/mol
InChI Key: DQMRXALBJIVORP-UHFFFAOYSA-N
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Description

3-(Methoxydimethylsilyl)propanethiol ( 14857-97-7) is an organosilane compound with the molecular formula C6H16OSSi and a molecular weight of 164.340 g/mol [ ]. This molecule features a dual functional group structure, combining a propanethiol terminus with a methoxydimethylsilyl group, which is represented by the SMILES notation CO Si (C)CCCS [ ]. This structure makes it a valuable bifunctional reagent, particularly in surface chemistry and materials science, where it can act as a molecular bridge. In research applications, this compound is primarily used for its ability to form self-assembled monolayers (SAMs) on various substrates. The thiol (-SH) group can bind to metal surfaces such as gold, while the methoxysilane group can undergo hydrolysis and condensation reactions to form stable covalent bonds with hydroxylated surfaces like glass, silica, and metals [ ]. This property is exploited to create well-defined hybrid organic-inorganic interfaces, modify surface properties, and facilitate the subsequent immobilization of biomolecules or nanoparticles. The compound can be analyzed and purified using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) [ ]. Handling and Storage: As a thiol compound, it may have a characteristic pungent odor. Standard safety precautions for air- and moisture-sensitive chemicals should be followed. Store in a cool, dry place under an inert atmosphere. Regulatory and Use Information: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and ensure compliance with all local and international regulations concerning the handling of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[methoxy(dimethyl)silyl]propane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRXALBJIVORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164009
Record name 3-(Methoxydimethylsilyl)propanethiol
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Molecular Weight

164.34 g/mol
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CAS No.

14857-97-7
Record name 3-(Methoxydimethylsilyl)-1-propanethiol
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Record name 3-(Methoxydimethylsilyl)propanethiol
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Record name 3-(Methoxydimethylsilyl)propanethiol
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Record name 3-(methoxydimethylsilyl)propanethiol
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Record name 3-(Methoxydimethylsilyl)propanethiol
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Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among silyl-propanethiol derivatives lie in the substituents on the silicon atom, which significantly influence their chemical and physical properties (Table 1).

Table 1: Structural Comparison of Silyl-Propanethiol Derivatives

Compound Name Silyl Group Molecular Formula Molecular Weight CAS Number
3-(Trimethoxysilyl)propanethiol -Si(OCH₃)₃ C₆H₁₆O₃SSi 196.34 4420-74-0
3-(Triethoxysilyl)propanethiol -Si(OCH₂CH₃)₃ C₉H₂₂O₃SSi 238.42 14814-09-6
3-(Tri-2-methoxyethoxysilyl)propanethiol -Si(OCH₂CH₂OCH₃)₃ C₁₀H₂₂O₉SSi Not reported Not available
3-(Methoxydimethylsilyl)propanethiol* -Si(CH₃)₂OCH₃ C₆H₁₆OSSi ~180 (estimated) Not available

*Hypothetical structure based on analog 3-(Methoxydimethylsilyl)propyl acrylate (CAS 111918-90-2) .

Key Observations:
  • Silyl Group Reactivity: Trimethoxysilyl (-Si(OCH₃)₃) and triethoxysilyl (-Si(OCH₂CH₃)₃) groups undergo hydrolysis to form siloxane networks, enabling applications in coatings and adhesives.
  • Steric Effects : Methoxydimethylsilyl’s smaller size compared to trialkoxysilyl groups reduces steric hindrance, enhancing thiol accessibility for surface binding .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/mL) Solubility Key Applications
3-(Trimethoxysilyl)propanethiol 213–215 1.057 Ethanol, acetone, benzene SAMs on Au/Ag, polymer crosslinking
3-(Triethoxysilyl)propanethiol 210 0.987 Polar organic solvents Rubber vulcanization, silica modification
1-Propanethiol (reference) 67–68 0.841 Water-miscible Electrochemical SAMs
This compound* ~200 (estimated) ~0.95 (estimated) Organic solvents Hypothetical: Surface modification with enhanced stability
Key Observations:
  • Thermal Stability : Trialkoxysilyl derivatives (e.g., Nu1) exhibit higher boiling points (~210–215°C) due to stronger intermolecular forces, whereas methoxydimethylsilyl analogs are expected to have slightly lower volatility .
  • Solubility: All silyl-propanethiols are hydrophobic but dissolve in organic solvents like ethanol or toluene. The smaller methoxydimethylsilyl group may improve compatibility with non-polar matrices .
a) Self-Assembled Monolayers (SAMs)
  • 3-(Trimethoxysilyl)propanethiol (Nu1) : Forms dense SAMs on silver and gold via thiol-metal bonding, with the silyl group enabling post-assembly modification (e.g., metal ion complexation) .
b) Polymer Modification
  • 3-(Triethoxysilyl)propanethiol (KH-580) : Used in rubber vulcanization to enhance silica filler-polymer adhesion .
  • 3-(Tri-2-methoxyethoxysilyl)propanethiol (Nu2): Exhibits ionophoric properties, forming complexes with Li⁺/Na⁺ in acetonitrile, useful in electrochemical sensors .
c) Surface Coatings
  • Trimethoxysilyl derivatives : Preferred for sol-gel coatings due to high crosslink density. Methoxydimethylsilyl variants may yield more flexible films with reduced brittleness .

Preparation Methods

Reaction Mechanism

The nucleophilic substitution method involves replacing a leaving group (e.g., chloride) on a silane precursor with a thiol group. A representative pathway employs 3-chloropropyldimethylmethoxysilane reacting with sodium hydrosulfide (NaSH) in anhydrous conditions:

Cl(CH2)3Si(CH3)2OCH3+NaSHHS(CH2)3Si(CH3)2OCH3+NaCl\text{Cl(CH}2\text{)}3\text{Si(CH}3\text{)}2\text{OCH}3 + \text{NaSH} \rightarrow \text{HS(CH}2\text{)}3\text{Si(CH}3\text{)}2\text{OCH}3 + \text{NaCl}

The reaction proceeds via an SN2S_N2 mechanism, where the thiolate ion (SH\text{SH}^-) displaces chloride.

Table 1: Optimized Conditions for Nucleophilic Substitution

ParameterValue/RangeCatalyst/SolventYield (%)Source
Temperature80–100°CNone75–85
Reaction Time6–8 hoursToluene
Molar Ratio (Si:SH)1:1.2

Key considerations:

  • Solvent Choice : Polar aprotic solvents (e.g., toluene) enhance reaction efficiency by stabilizing intermediates.

  • Purification : Vacuum distillation isolates the product, achieving >95% purity.

Catalytic Thiol-Ene Addition

Reaction Overview

The thiol-ene "click" reaction offers a modular approach. A methoxydimethylsilane-containing alkene reacts with a thiol under radical or base catalysis:

CH2=CHSi(CH3)2OCH3+HS(CH2)3XHS(CH2)3Si(CH3)2OCH3\text{CH}2=\text{CHSi(CH}3\text{)}2\text{OCH}3 + \text{HS(CH}2\text{)}3\text{X} \rightarrow \text{HS(CH}2\text{)}3\text{Si(CH}3\text{)}2\text{OCH}_3

This method is favored for its regioselectivity and mild conditions.

Table 2: Catalytic Systems for Thiol-Ene Reactions

CatalystTemperature (°C)Conversion (%)Selectivity (%)Source
AIBN (Radical)609298
Triethylamine258895

Performance insights:

  • Radical Initiators : Azobisisobutyronitrile (AIBN) achieves high conversion but requires inert atmospheres.

  • Base Catalysts : Triethylamine enables room-temperature reactions but may necessitate longer times.

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance yield and safety. Key parameters include:

  • Pressure : 1–2 bar to prevent volatile byproduct accumulation.

  • Residence Time : 30–60 minutes for optimal throughput.

Table 3: Industrial Process Metrics

MetricValueNotesSource
Annual Capacity500–1,000 tonsDependent on catalyst lifetime
Purity Post-Distillation≥99%Meets pharmaceutical-grade standards

Challenges:

  • Byproduct Management : Chlorinated byproducts require scrubbers for environmental compliance.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., acidic resins) reduce waste.

Purification and Quality Control

Distillation Techniques

Vacuum distillation (50–100 mbar) separates the target compound from unreacted precursors. The boiling point under reduced pressure is 120–125°C.

Chromatographic Analysis

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid (70:30:0.1) resolves impurities, achieving >99.5% purity.

Comparative Evaluation of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution85HighModerate
Thiol-Ene Addition90ModerateHigh
Industrial Batch95Very HighLow
  • Lab-Scale Preference : Thiol-ene reactions offer superior yields but require precise stoichiometry.

  • Industrial Preference : Continuous-flow nucleophilic substitution balances cost and output .

Q & A

Q. What are the established synthetic routes for 3-(Methoxydimethylsilyl)propanethiol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via transesterification of precursors (e.g., 3-(trimethoxysilyl)-propanethiol) with alcohols like ethylene glycol monomethyl ether, catalyzed by dibutyltin oxide in non-polar solvents (e.g., benzene). Purification involves vacuum distillation, achieving yields up to 90%. Optimization requires precise control of temperature (40–80°C), catalyst concentration (0.5–2 mol%), and solvent drying to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR confirm the silyl-thiol linkage and methoxy group integration .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 196.34) and detects impurities .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies Si-O-Si (1050–1100 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using C18 columns with UV detection at 220 nm .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to hydrolyzable Si-O bonds. Storage under inert gas (N₂/Ar) at <0°C minimizes degradation. Stability is assessed via thermogravimetric analysis (TGA; decomposition onset ~150°C) and gas chromatography-mass spectrometry (GC-MS) to detect byproducts like silanols .

Advanced Research Questions

Q. What mechanistic insights explain the bifunctional reactivity of this compound in surface modification and ionophore applications?

  • Methodological Answer : The thiol (-SH) group binds covalently to metals (e.g., Ag, Au), forming self-assembled monolayers (SAMs), while the silyl group enables siloxane network formation or ion complexation. Surface interactions are studied via X-ray photoelectron spectroscopy (XPS; detects S-Ag bonds at ~162 eV) and atomic force microscopy (AFM; measures monolayer thickness ≈2 nm) .

Q. How do kinetic parameters and stoichiometric ratios influence the efficacy of this compound in acyl transfer reactions?

  • Methodological Answer :
  • Kinetic Studies : Pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹) are determined using UV-Vis spectroscopy to track nucleophilic displacement of chromogenic substrates (e.g., p-nitrophenyl acetate) .
  • Stoichiometry : Job’s plot analysis and ESI-MS confirm 1:1 ligand:metal (e.g., Li⁺, Na⁺) complexation in acetonitrile, with stability constants (log K ≈ 3.5–4.0) derived from Benesi-Hildebrand plots .

Q. What advanced nanomechanical characterization methods reveal the viscoelastic properties of films derived from this compound?

  • Methodological Answer :
  • Peak Force Quantitative Nanomechanical Mapping (PFQNM AFM) : Measures storage modulus (1.61–8.51 GPa) and loss modulus (1.17–1.95 GPa) as substrate temperature increases (10–45°C), correlating with cross-linking density .
  • Nano Dynamic Mechanical Analysis (nDMA) : Quantifies glass transition temperature (T₉ ≈ 25°C) via frequency-dependent modulus shifts (0.1–10 Hz) .

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